molecular formula C7H8N2O4S B1365954 N-(4-nitrophenyl)methanesulfonamide CAS No. 5825-62-7

N-(4-nitrophenyl)methanesulfonamide

Cat. No. B1365954
Key on ui cas rn: 5825-62-7
M. Wt: 216.22 g/mol
InChI Key: AXEHDVUAWILBRN-UHFFFAOYSA-N
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Patent
US07582754B2

Procedure details

4-Nitro-phenylamine (25 g, 181 mmol) was dissolved in pyridine (450 mL). Methanesulfonyl chloride (14.0 mL, 181 mmol) was added dropwise while stirring. The mixture was stirred for 16 h at 25° C. The solution was concentrated in vacuo to a volume of ˜50 mL. The mixture was diluted with ethyl acetate (400 mL), washed with 1.0 M aqueous hydrochloric acid solution (5×200 mL). The combined aqueous layers were back-extracted with ethyl acetate (200 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to a volume of ˜250 mL. The product precipitated and was collected by vacuum filtration. The filtrate was concentrated in vacuo to a volume of ˜125 mL upon which additional product precipitated. The solid was collected by vacuum filtration. The solids were combined to afford the desired product, N-(4-nitro-phenyl)-methanesulfonamide (25 g, 115.62 mmol, 64% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.17 (3H, s), 7.35 (2H, d, J=9.4 Hz), 8.20 (2H, d, J=9.1 Hz), 10.69 (1H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:11][S:12](Cl)(=[O:14])=[O:13]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:12]([CH3:11])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N
Name
Quantity
450 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 h at 25° C
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to a volume of ˜50 mL
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (400 mL)
WASH
Type
WASH
Details
washed with 1.0 M aqueous hydrochloric acid solution (5×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of ˜250 mL
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a volume of ˜125 mL upon which additional product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 115.62 mmol
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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